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Abstract
Isomaltitol, a sugar alcohol commonly known by the trade name Isomalt, is a disaccharide-

derived sugar substitute used in a wide range of food products. Its low-calorie and non-

cariogenic properties are well-established. This technical guide provides a comprehensive

overview of the glycemic and insulinemic responses to Isomaltitol ingestion in humans.

Through a systematic review of clinical studies, this document presents quantitative data on

key metabolic indices, details of experimental protocols, and visual representations of

metabolic pathways and study designs. The evidence consistently demonstrates that

Isomaltitol has a minimal impact on postprandial blood glucose and insulin levels, positioning

it as a suitable sucrose alternative for individuals requiring glycemic control.

Introduction
Isomaltitol is a polyol produced from sucrose in a two-step enzymatic and hydrogenation

process. It is an equimolar mixture of two disaccharide alcohols: α-D-glucopyranosyl-1,6-D-

sorbitol (GPS) and α-D-glucopyranosyl-1,1-D-mannitol (GPM).[1] Unlike sucrose, which is

rapidly hydrolyzed and absorbed in the small intestine, Isomaltitol is only slowly and

incompletely hydrolyzed, leading to a significantly lower caloric value and a blunted glycemic

response.[2] This guide synthesizes the available scientific evidence on the glycemic index (GI)

and insulinemic response of Isomaltitol, providing a valuable resource for researchers and

professionals in the fields of nutrition, food science, and drug development.
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Quantitative Data on Glycemic and Insulinemic
Response
Multiple studies have consistently demonstrated the low glycemic and insulinemic nature of

Isomaltitol. The glycemic index of Isomaltitol has been reported to be extremely low, with

values cited as 2 and 9.[3][4][5]

A key study by Schweitzer et al. (2024) investigated the impact of replacing sugar with Isomalt

in various sweets on postprandial glucose and insulin responses in healthy adults. The results

showed a statistically significant reduction in both the incremental peak (iCmax) and the

incremental area under the curve (iAUC) for both glucose and insulin.
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Product Type
Reduction in
Glucose
iCmax (%)

Reduction in
Glucose iAUC
(0-120 min) (%)

Reduction in
Insulin iCmax
(%)

Reduction in
Insulin iAUC
(0-120 min) (%)

Candies Not specified 71% (p < 0.05)
70-92% (p <

0.05)

58-87% (p <

0.05)

Mints
46-83% (p <

0.05)
71% (p < 0.05)

70-92% (p <

0.05)

58-87% (p <

0.05)

Jam Not specified 71% (p < 0.05)
70-92% (p <

0.05)

58-87% (p <

0.05)

Chocolate
46-83% (p <

0.05)

5% (Not

statistically

significant)

70-92% (p <

0.05)

58-87% (p <

0.05)

Table 1:

Percentage

reduction in

glycemic and

insulinemic

response when

replacing sugar

with Isomalt in

various sweets.

Data extracted

from Schweitzer

et al. (2024).

Another pivotal study by N-O. et al. (1984) directly compared the effects of a 30g oral load of

Isomalt versus sucrose in healthy subjects. The study reported no significant changes in

plasma glucose and insulin levels within the first 60 minutes following Isomalt ingestion, in stark

contrast to the significant increases observed after sucrose consumption.

Experimental Protocols
The methodologies employed in clinical trials are crucial for interpreting the resulting data.

Below are summaries of the experimental protocols from key studies on Isomaltitol's glycemic
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and insulinemic effects.

Study by Schweitzer et al. (2024)
Study Design: A series of randomized controlled trials.

Subjects: 10 healthy adults with a mean age of 40.6 ± 7.0 years and a mean BMI of 23.5 ±

3.2 kg/m ².

Intervention: Participants consumed various sweets (chocolate, candies, mints, and jam) in

realistic portion sizes. In each case, a version containing sugar was compared to a version

where sugar was replaced 1:1 with Isomalt.

Protocol:

Subjects fasted overnight prior to the test.

On the morning of the test, a baseline capillary blood sample was taken.

Participants consumed the test product.

Capillary blood samples were collected at various time points up to 180 minutes post-

ingestion.

Analytical Methods: Specific analytical methods for glucose and insulin were not detailed in

the provided summary.

Statistical Analysis: The significance of the differences in iCmax and iAUC between the

Isomalt and sugar-containing products was determined, with a p-value < 0.05 considered

statistically significant.

Study by N-O. et al. (1984)
Study Design: A prospective, double-blind, controlled, crossover study.

Subjects: Ten healthy, normal-weight male subjects.

Intervention: Oral ingestion of a 30g load of Isomalt or sucrose.
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Protocol:

Subjects were studied over a six-hour period following ingestion of the test substance.

Plasma glucose and insulin levels were monitored.

Analytical Methods: The study utilized continuous indirect calorimetry to assess carbohydrate

and lipid oxidation. Specific methods for plasma glucose and insulin analysis were not

detailed in the abstract.

Statistical Analysis: The study reported statistically significant differences (P < 0.01) in the

increase in carbohydrate oxidation and the decrease in lipid oxidation between the Isomalt

and sucrose groups.
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Caption: Metabolic fate of Isomaltitol in the human digestive system.

Experimental Workflow for Glycemic Index
Determination
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Caption: A typical experimental workflow for determining the glycemic index.

Conclusion
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The collective evidence from clinical research strongly supports the classification of Isomaltitol
as a low-glycemic and low-insulinemic carbohydrate. Its slow and incomplete digestion in the

small intestine results in a minimal impact on postprandial blood glucose and a significantly

attenuated insulin response compared to sucrose. These properties make Isomaltitol an

excellent sugar substitute for the formulation of food products aimed at consumers who need to

manage their blood glucose levels, such as individuals with prediabetes or diabetes, as well as

those seeking to follow a low-glycemic diet for overall health and wellness. Further research

could focus on the long-term metabolic effects of regular Isomaltitol consumption in various

populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Isomalt - Wikipedia [en.wikipedia.org]

2. caloriecontrol.org [caloriecontrol.org]

3. Isomalt on a keto diet, allowed or not, macronutrients (calories, proteins, fats,
carbohydrates), vitamins and minerals, metabolic index values – Keto, LCHF: Recipes,
Rules, Description [o-keto.com]

4. What Are Sugar Alcohols, and Are They a Healthy Sugar Swap? [healthline.com]

5. nbinno.com [nbinno.com]

To cite this document: BenchChem. [An In-depth Technical Guide on the Glycemic and
Insulinemic Response of Isomaltitol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672253#glycemic-index-and-insulinemic-response-
of-isomaltitol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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